molecular formula C10H13N3 B1432674 1-cyclohexyl-1H-pyrazole-4-carbonitrile CAS No. 1199773-77-7

1-cyclohexyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1432674
CAS No.: 1199773-77-7
M. Wt: 175.23 g/mol
InChI Key: OXHNBHSXUDQFKV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a cyano group at the 4-position and a cyclohexyl group at the 1-position. The cyclohexyl substituent imparts significant steric bulk and lipophilicity, distinguishing it from other pyrazole-4-carbonitrile derivatives.

Properties

IUPAC Name

1-cyclohexylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h7-8,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHNBHSXUDQFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280930
Record name 1-Cyclohexyl-1H-pyrazole-4-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID201280930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-77-7
Record name 1-Cyclohexyl-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Several synthetic approaches have been reported for preparing 1-cyclohexyl-1H-pyrazole-4-carbonitrile or closely related derivatives. The main strategies involve:

  • Cyclization reactions starting from hydrazine derivatives and cyano-containing precursors.
  • Substitution reactions on pyrazole cores.
  • One-pot multicomponent catalytic syntheses.

Method 1: One-Pot Catalytic Synthesis via Hydrazine Hydrate and Arylidene Malononitrile

A highly efficient and green synthetic route was reported involving a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of hydroxyapatite/zinc chloride (HAp/ZnCl2) nano-flakes catalyst at 60-70°C. This method yields pyrazole derivatives with high purity and yields up to 95% in short reaction times without byproducts.

Reaction Scheme:

  • Reactants: Hydrazine hydrate (1 mmol), arylidene malononitrile (1 mmol), isothiocyanates (1 mmol)
  • Catalyst: HAp/ZnCl2 nano-flakes (10 wt%)
  • Conditions: Stirring at 60-70°C, monitored by TLC
  • Work-up: Extraction with chloroform, recrystallization from ethanol

Advantages:

  • Mild reaction conditions
  • Simple operation
  • High yield and selectivity
  • Suitable for industrial scale and green chemistry applications

Analytical Data:

  • ^1H NMR showed cyclohexyl protons between δ 4.44-1.23 ppm
  • ^13C NMR confirmed cyano group at δ 114.00 ppm
  • Mass spectrum supported molecular ion peak at m/z 325 [M]+

This method is particularly useful for synthesizing 1H-pyrazole-1-carbothioamide derivatives but can be adapted for cyano-substituted pyrazoles.

Method 2: Synthesis from 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile via Acid and Ammonia Treatment

Another approach involves the transformation of 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile using sulfuric acid followed by ammonia treatment to yield the corresponding carboxamide derivative, which is a close analog of this compound.

Procedure:

  • Stage 1: Treat 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile with concentrated sulfuric acid (98%) at 0-25°C for 3 hours.
  • Stage 2: Neutralize with ammonia solution to pH 8-9.

Yield: Approximately 72%

This method involves careful temperature control and stepwise acid-base treatment to achieve the desired product.

Method 3: Multi-step Synthesis via 3-Chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile Intermediate

A multi-step synthetic route reported involves:

Key Reaction Conditions and Data:

Step Reagents & Conditions Yield (%) Notes
1 3,4-Dimethoxybenzaldehyde + 2-cyanoacetohydrazide, reflux in EtOH with acetic acid, 2 h 70 Intermediate compound 1
2 Phosphorus oxychloride, reflux 3 h 65 Formation of chloro-pyrazole 2
3 Substituted hydrazine derivatives, reflux in EtOH, 4 h Variable Formation of substituted pyrazoles

This method allows for structural diversity by varying the hydrazine derivatives and is useful for synthesizing pyrazole carbonitrile derivatives with different substituents.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
One-Pot Catalytic Synthesis Hydrazine hydrate, arylidene malononitrile, isothiocyanates, HAp/ZnCl2 catalyst 60-70°C, stirring Up to 95 High yield, green, simple Catalyst preparation required
Acid-Ammonia Treatment 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile, H2SO4, NH3 0-25°C acid, then neutralization 72 Straightforward, moderate yield Multi-step, acid handling
Multi-step via Chloro Intermediate 3,4-Dimethoxybenzaldehyde, 2-cyanoacetohydrazide, POCl3, substituted hydrazines Reflux, multiple steps 65-70 Structural diversity, versatile Multi-step, longer reaction time

Research Findings and Notes

  • The one-pot catalytic method using HAp/ZnCl2 nano-flakes is notable for its environmentally friendly approach and high efficiency, making it suitable for industrial applications.
  • The acid-ammonia method is classical and useful for conversion to amide derivatives but requires careful control of acidic and basic conditions.
  • The multi-step synthesis provides a platform for generating a variety of pyrazole derivatives, which can be tailored for biological activity screening.
  • Analytical techniques such as NMR, IR, and mass spectrometry are consistently used to confirm the structure and purity of the synthesized compounds.
  • Yields vary depending on the method and substituents but generally range from 65% to 95%.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-cyclohexyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and functional materials.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the pyrazole ring and the nitrile group. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Effects

Pyrazole-4-carbonitrile derivatives vary primarily in their 1-position substituents, which influence physicochemical properties and bioactivity. Key analogs include:

Compound Name 1-Position Substituent Key Features Reference ID
1-Phenyl-3-aryl-1H-pyrazole-4-carbonitrile Phenyl/aryl groups Enhanced aromatic interactions; moderate lipophilicity
1-Benzyl-3-(4-phenyl-triazol-1-yl)-1H-pyrazole-4-carbonitrile Benzyl group Increased steric bulk; potential for π-π stacking with triazole moiety
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Chloroacetyl group Electrophilic reactivity; potential for covalent binding in drug design
1-(4-Methylbenzyl)-1H-pyrazole-4-carbonitrile 4-Methylbenzyl group Improved solubility due to methyl group; balanced lipophilicity
1-Cyclohexyl-1H-pyrazole-4-carbonitrile Cyclohexyl group High lipophilicity; steric hindrance affecting binding and synthesis yields N/A

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., cyclohexyl) may lower reactivity in synthesis or hinder binding to biological targets compared to smaller groups like methyl .

Key Observations :

  • Catalytic Efficiency : CuAAC offers high regioselectivity for triazole hybrids, though steric hindrance from cyclohexyl groups could necessitate optimized conditions .

Key Observations :

  • Antioxidant Potential: Dihydro derivatives with electron-donating groups show moderate DPPH scavenging, while bulky substituents (e.g., cyclohexyl) may reduce radical quenching efficiency .
  • Antimicrobial Efficacy : Fluorinated analogs exhibit enhanced activity due to increased electronegativity and membrane disruption . The cyclohexyl group’s hydrophobicity could similarly improve interactions with microbial membranes.

Biological Activity

1-Cyclohexyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}N4_{4}
  • CAS Number : 1199773-77-7

The compound features a cyclohexyl group at the 1-position and a carbonitrile group at the 4-position of the pyrazole ring, which contributes to its unique steric and electronic properties.

This compound exhibits biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. It has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
  • Receptor Modulation : It can interact with specific receptors, affecting signaling pathways that regulate cellular functions such as proliferation and apoptosis .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by interfering with CDK activity. For instance, a study reported an IC50 value of approximately 25 nM for its inhibitory effect on CDK2, highlighting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In studies involving carrageenan-induced paw edema in rats, it exhibited significant reduction in inflammation markers, suggesting its utility in treating inflammatory conditions .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promise against various microbial strains. Research indicates effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related compounds is provided below:

Compound NameIC50 (nM)Mechanism of ActionNotes
This compound25CDK InhibitionPotent anticancer activity
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile>1000Weak CDK InhibitionLess potent than 1-cyclohexyl derivative
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile500Moderate CDK InhibitionStructural differences affect potency

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Enzyme Inhibition Study : A study published in Nature explored derivatives of pyrazoles, including this compound, revealing significant inhibition of CDK2, supporting its potential use as an anticancer agent .
  • Pharmacological Evaluation : Another evaluation indicated that structural modifications could enhance the biological activity of pyrazole derivatives. The presence of the cyclohexyl group was found to influence enzyme binding affinity positively .
  • Anti-inflammatory Research : Studies on inflammatory models highlighted that this compound could reduce tumor necrosis factor (TNF)-α levels significantly compared to standard anti-inflammatory drugs like dexamethasone .

Q & A

Q. What synthetic strategies are commonly employed to prepare pyrazole-4-carbonitrile derivatives, and how are reaction conditions optimized?

Pyrazole-4-carbonitrile derivatives are typically synthesized via cyclocondensation reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 5-azido-1H-pyrazole-4-carbonitrile can react with ethynylbenzene under CuSO₄/sodium ascorbate catalysis to form triazole-pyrazole hybrids at 50°C for 16 hours . Solvent systems (e.g., THF/water mixtures) and stoichiometric ratios (e.g., 1.3 equiv alkyne) are critical for yield optimization. Purification via flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are essential for characterizing pyrazole-4-carbonitrile derivatives, and how are spectral assignments validated?

Key techniques include:

  • ¹H/¹³C NMR : Assignments are validated by comparing shifts with literature (e.g., nitrile carbons at ~112–119 ppm in DMSO-d₆) .
  • IR Spectroscopy : Nitrile stretches appear at ~2230–2242 cm⁻¹, while NH₂ groups show peaks at ~3237 cm⁻¹ .
  • HRMS : Confirms molecular formulas (e.g., [M]⁺ for C₁₂H₈N₆ at m/z 236.0805) . Cross-referencing with melting points (e.g., 198.2°C for triazole hybrids) further validates purity .

Q. How are purification methods tailored for pyrazole-4-carbonitrile intermediates in multi-step syntheses?

Flash chromatography with silica gel and solvent gradients (e.g., 0–100% ethyl acetate in cyclohexane) effectively isolates intermediates. Dry-loading with Celite® minimizes sample loss . TLC (e.g., Rf = 0.30 in cyclohexane/ethyl acetate 1:2) guides solvent selection .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data for pyrazole-4-carbonitrile derivatives?

Discrepancies in NMR shifts or IR stretches may arise from solvent effects, tautomerism, or improper DFT parameters (e.g., gas-phase vs. solution-phase calculations). For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, experimental ¹³C NMR data (112.3 ppm for nitrile) were validated using hybrid functionals (e.g., B3LYP) with DMSO solvent models . Adjusting basis sets (e.g., 6-311++G(d,p)) and verifying hydrogen-bonding interactions can improve alignment .

Q. What crystallographic refinement strategies address twinning or disorder in pyrazole-4-carbonitrile structures?

The SHELX suite (e.g., SHELXL) is robust for refining twinned data via commands like TWIN and BASF. For macromolecular applications, high-resolution data (>1.2 Å) and iterative least-squares minimization reduce disorder artifacts. SHELXPRO interfaces with density modification tools to resolve ambiguous electron density .

Q. How can regioselectivity challenges in pyrazole-4-carbonitrile functionalization be mitigated?

Steric and electronic directing groups influence substitution patterns. For example, 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile forms via selective azide substitution at the 3-position under trifluoroacetic acid catalysis, leveraging the electron-withdrawing nitrile group to direct reactivity . Kinetic studies (e.g., LC-MS monitoring) identify competing pathways and byproducts .

Q. What methodologies analyze byproduct formation in CuAAC-based pyrazole-carbonitrile syntheses?

Byproducts like unreacted azides or dimeric species are detected via LC-MS and quantified using integration of diagnostic peaks (e.g., m/z 238 for azido intermediates) . Adjusting reaction time (e.g., 16–72 hours) and temperature (50°C) minimizes side reactions .

Q. How are reaction mechanisms for pyrazole-4-carbonitrile derivatization elucidated using computational tools?

Density Functional Theory (DFT) calculates transition-state energies and intermediates. For example, cyclocondensation mechanisms involving ethyl acetoacetate and phenylhydrazine were validated by comparing activation energies (ΔG‡) with experimental yields . Molecular docking studies further predict binding modes in biological targets .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data for pyrazole-4-carbonitrile derivatives?

Discrepancies (e.g., observed 228–229°C vs. literature 229–230°C ) may arise from polymorphism or impurities. Recrystallization in polar solvents (e.g., ethanol) followed by DSC analysis confirms phase purity. Cross-validate with ¹H NMR to exclude solvate formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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